molecular formula C18H18N2O2 B2598024 (3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 866143-56-8

(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2598024
CAS RN: 866143-56-8
M. Wt: 294.354
InChI Key: XWWMPDGGYDPMQO-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.354 . It is not intended for human or veterinary use and is primarily used for research purposes.

Scientific Research Applications

Safety and Hazards

This compound is not intended for human or veterinary use and should be handled with appropriate safety precautions. It is primarily used for research purposes .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could provide valuable insights into its potential applications in various fields .

properties

IUPAC Name

(3Z)-3-butan-2-yloxyimino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-13(2)22-19-17-15-11-7-8-12-16(15)20(18(17)21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWMPDGGYDPMQO-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one

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